3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-phenylethylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9-12-10(14-13-9)15-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXHOHHVFVGMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine typically involves the reaction of 1,2,4-triazole derivatives with phenylethylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the triazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the phenylethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Compounds containing the 1,2,4-triazole moiety have been investigated for their anti-inflammatory effects. Research has shown that certain derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, some triazole derivatives have demonstrated significant inhibition of COX-2 with lower ulcerogenic potential compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antimicrobial Activity
The presence of the thioether linkage in 3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine may enhance its antimicrobial properties. Studies have indicated that triazole derivatives exhibit activity against various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or inhibition of key metabolic pathways in microorganisms .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It is believed that the triazole ring may interact with cellular targets involved in cancer progression .
Antidiabetic Effects
Some studies suggest that compounds similar to this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This activity is thought to be linked to the modulation of glucose metabolism pathways .
Synthesis and Structure
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The specific substitution pattern on the triazole ring contributes significantly to the compound's biological activity. The presence of both thioether and amino functionalities enhances its reactivity and interaction with biological targets.
Case Study 1: Anti-inflammatory Action
In a comparative study involving various triazole derivatives, this compound was evaluated for its COX inhibitory activity. It exhibited a significant reduction in inflammation markers in vivo models compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) comparable to leading antibiotics. Its mechanism was elucidated through molecular docking studies that suggested strong binding affinity to bacterial enzymes essential for survival .
Case Study 3: Anticancer Activity
In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines. Further investigation into its mechanism revealed induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The phenylethylthio group could play a role in binding to the target molecule, while the triazole ring may be involved in the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Alkyl/Arylthio-Substituted Triazoles
Key Observations :
- Lipophilicity : The phenylethylthio group in the target compound increases logP compared to methylthio derivatives, suggesting improved blood-brain barrier penetration .
- Synthetic Yield : Alkylthio derivatives (e.g., methylthio) are synthesized in higher yields (74–97%) compared to bulky arylthio analogs (39–90%) due to steric hindrance .
Sulfonyl-Substituted Triazoles
Comparison with Target Compound :
- Reactivity : Sulfonyl groups are stronger electron-withdrawing groups than thioethers, altering electronic distribution and hydrogen-bonding capacity. This may reduce membrane permeability but improve solubility .
- Synthetic Regioselectivity : Sulfonyl derivatives often require careful control to avoid mixtures of endo/exocyclic products, whereas thioethers exhibit higher regioselectivity (76–84% yield) .
Aromatic/Heterocyclic-Substituted Triazoles
Key Observations :
- Biological Activity : Naphthyl and trifluoromethylbenzyl groups confer significant antiproliferative and antibacterial activities, respectively. The target compound’s phenylethylthio group may offer intermediate potency between these extremes .
- Thermal Stability : Energetic derivatives like 3-nitro-1H-1,2,4-triazol-5-amine exhibit high thermal stability (Tₚ = 220–250°C), whereas thioethers are less stable but safer for pharmaceutical use .
Biological Activity
3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine.
The molecular formula of this compound is with a molecular weight of approximately 220.29 g/mol. The compound features a triazole ring substituted with a phenethylthio group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.29 g/mol |
| InChIKey | ILSYMZNTRXPBCW-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain amino-substituted triazoles possess enhanced insecticidal properties and broader efficacy against pests compared to traditional agents .
Pesticidal Effects
The compound has been noted for its potential as a pesticide. According to patent literature, amino-substituted triazoles like this one can effectively combat arthropods and other pests, demonstrating favorable environmental compatibility and low toxicity to non-target organisms . This makes them promising candidates for agricultural applications.
The biological activity of triazole compounds often involves the inhibition of specific enzymes or pathways in target organisms. For instance, their action mechanism may include interference with fungal sterol biosynthesis through inhibition of cytochrome P450 enzymes, leading to cell membrane disruption in fungi .
Study on Antifungal Activity
A comparative study on various triazole derivatives demonstrated that this compound exhibited potent antifungal activity against species such as Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values were significantly lower than those of conventional antifungal agents .
Insecticidal Efficacy
In a controlled environment study assessing the insecticidal properties of the compound against common agricultural pests like aphids and spider mites, it was found that the compound caused substantial mortality rates within 48 hours of exposure. The results suggest that this compound could be developed into an effective pest management solution .
Q & A
Q. What synthetic routes are commonly employed for preparing 3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting 1,2,4-triazol-5-amine derivatives with 2-phenylethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use of column chromatography or recrystallization to isolate the product. Optimization of solvent polarity (e.g., ethanol/water mixtures) improves yield .
- Yield enhancement : Microwave-assisted synthesis can reduce reaction times and improve efficiency, as demonstrated for analogous triazole-thioether derivatives .
Q. How is the purity and structural integrity of this compound validated in academic research?
Key methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~2.8 ppm for –SCH₂– protons) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Antimicrobial screening : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution assays (MIC values typically 8–32 µg/mL) .
- Structure-activity relationship (SAR) studies : Modifications to the phenylethylthio moiety influence bioactivity, as seen in fluorinated analogs .
Advanced Research Questions
Q. How does tautomerism in the 1,2,4-triazole ring impact the compound’s reactivity and biological activity?
- Tautomeric forms : The triazole ring exists in equilibrium between 1H- and 4H- tautomers, affecting hydrogen-bonding patterns and π-electron delocalization .
- Crystallographic evidence : X-ray studies on related compounds (e.g., 3-phenyl-1,2,4-triazol-5-amine) reveal planar geometries for the 1H-tautomer, while 4H-forms exhibit dihedral angles up to 30° with substituents .
- Biological implications : Tautomer stability influences binding to enzyme active sites (e.g., cytochrome P450) .
Q. What experimental strategies address contradictions in reported biological activity data?
- Comparative assays : Use standardized protocols (CLSI guidelines) to minimize variability in MIC determinations .
- Synergistic studies : Evaluate combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like fungal CYP51 .
Q. How can supramolecular interactions be leveraged to enhance the compound’s material properties?
- Hydrogen-bond networks : N–H···N interactions in crystals (observed in analogs) stabilize polymorphic forms, impacting solubility .
- Co-crystallization : Co-formers like carboxylic acids modify thermal stability, as demonstrated for triazole-carboxylic acid co-crystals .
Methodological Guidance
7. Designing experiments to assess antimicrobial efficacy:
- In vitro assays :
- Broth microdilution : Serial dilutions in 96-well plates with bacterial/fungal inoculums (1–5 × 10⁵ CFU/mL) .
- Time-kill kinetics : Monitor CFU counts over 24 hours to determine bactericidal vs. bacteriostatic effects .
- Controls : Include reference drugs (e.g., fluconazole for fungi, ciprofloxacin for bacteria) .
8. Resolving spectral ambiguities in structural characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
